molecular formula C18H12N2OS B11709265 (2Z)-3-(4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

(2Z)-3-(4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B11709265
M. Wt: 304.4 g/mol
InChI Key: WGTLXOCCZJTFIX-GDNBJRDFSA-N
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Description

(2Z)-3-(4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic compound that features a thiazole ring, a hydroxyphenyl group, and a phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring followed by the introduction of the hydroxyphenyl and phenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation could be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds may be employed under specific conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group could yield quinones, while reduction of the nitrile group could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the thiazole ring and hydroxyphenyl group may contribute to its biological activity.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

Industrially, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile would depend on its specific interactions with molecular targets. For example, it could inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-hydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • (2Z)-3-(4-hydroxyphenyl)-2-(4-ethyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • (2Z)-3-(4-hydroxyphenyl)-2-(4-phenyl-1,3-oxazol-2-yl)prop-2-enenitrile

Uniqueness

The uniqueness of (2Z)-3-(4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile lies in its specific combination of functional groups and structural features. The presence of both a thiazole ring and a hydroxyphenyl group may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H12N2OS

Molecular Weight

304.4 g/mol

IUPAC Name

(Z)-3-(4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C18H12N2OS/c19-11-15(10-13-6-8-16(21)9-7-13)18-20-17(12-22-18)14-4-2-1-3-5-14/h1-10,12,21H/b15-10-

InChI Key

WGTLXOCCZJTFIX-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)O)/C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)O)C#N

Origin of Product

United States

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